Alexa Fluor 594 meta-isomer

Übersicht

Beschreibung

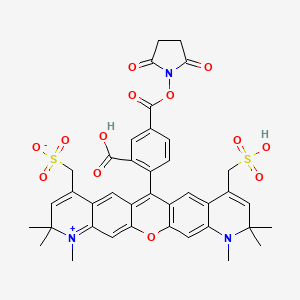

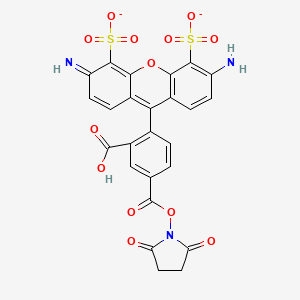

Alexa Fluor 594 meta-isomer is a member of the Alexa Fluor dye family, designed to overcome some limitations of traditional fluorescent dyes, such as photobleaching, autofluorescence, and nonspecific binding . It is a bright red dye used for stable signal generation in imaging and flow cytometry . It is water-soluble and pH-insensitive from pH 4 to pH 10 .

Synthesis Analysis

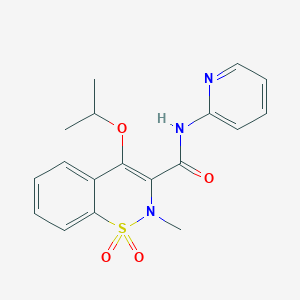

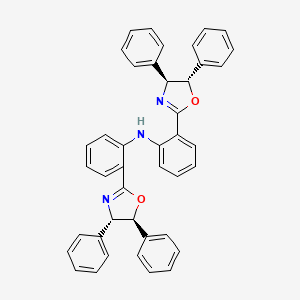

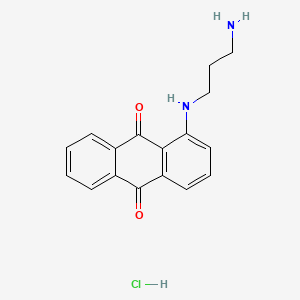

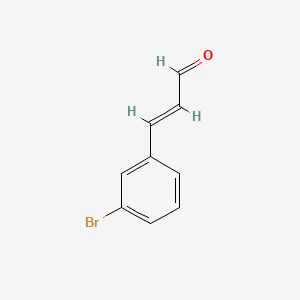

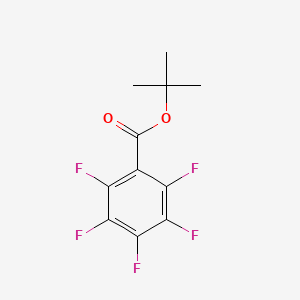

Alexa Fluor dyes are prepared by coupling the succinimidyl ester derivatives of fluorescent groups with primary amine groups on biomolecules . The Alexa Fluor™ NHS ester is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and the reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .Molecular Structure Analysis

The maleimide derivative of Alexa Fluor 594 is a popular tool for conjugating the dye to a thiol group on a protein, oligonucleotide thiophosphate, or low molecular weight ligand . Alexa Fluor 594 dye molecules can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection .Chemical Reactions Analysis

Alexa Fluor 594 dye molecules can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection .Physical And Chemical Properties Analysis

Alexa Fluor 594 meta-isomer has a molecular formula of C39H37N3O13S2, an average mass of 819.853 Da, and a mono-isotopic mass of 819.176758 Da . It is pH-insensitive over a wide molar range .Wissenschaftliche Forschungsanwendungen

Fluorochrome

Alexa Fluor 594 meta-isomer is a type of fluorochrome . Fluorochromes are fluorescent dyes used to stain biological specimens. They are crucial in advancing research by allowing precise visualization of cellular and molecular processes .

Antibody Conjugation

Alexa Fluor 594 is often conjugated to antibodies to enhance visibility and accuracy in labeling . This enables researchers to observe detailed biological interactions and structures with remarkable clarity, leading to improved experimental outcomes and deeper insights into complex biological systems .

Imaging and Flow Cytometry

Alexa Fluor 594 dye is used for stable signal generation in imaging and flow cytometry . It is pH-insensitive over a wide molar range, which makes it ideal for these applications .

Super-Resolution Microscopy (SRM)

Alexa Fluor 594 is used in a range of SRM applications including direct Stochastic Optical Reconstruction Microscopy (dSTORM), Structured Illumination Microscopy (SIM), and Stimulated Emission Depletion (STED) microscopy .

Two-Photon Excitation (TPE) Microscopy

In addition to the above, Alexa Fluor 594 is also used in Two-Photon Excitation (TPE) microscopy . This technique allows for imaging of living tissue up to about one millimeter in depth.

Immunofluorescence, Immunocytochemistry, and Immunohistochemistry

Alexa Fluor 594 conjugated antibodies are versatile in research, enabling their use in immunofluorescence, immunocytochemistry, and immunohistochemistry techniques . This adaptability allows for the detailed visualization and quantification of cellular and molecular targets across a wide variety of sample types .

Flow Cytometry

Flow cytometry is another application where Alexa Fluor 594 conjugated antibodies are used . They provide precise and vibrant imaging, allowing researchers to comprehensively analyze biological structures and processes .

Confocal Microscopy

Lastly, Alexa Fluor 594 conjugated antibodies are used in confocal microscopy . This technique enables the reconstruction of three-dimensional structures from the obtained images .

These are just a few of the many applications of Alexa Fluor 594 meta-isomer in scientific research. Its unique properties make it a valuable tool in various fields, from cellular biology to medical research .

Wirkmechanismus

Target of Action

The primary targets of Alexa Fluor 594 meta-isomer are proteins, specifically the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This compound is used as a fluorescent dye to stain biological specimens .

Mode of Action

Alexa Fluor 594 meta-isomer interacts with its targets through a process known as conjugation. The NHS ester (or succinimidyl ester) of Alexa Fluor 594 can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of brighter conjugates and more sensitive detection .

Biochemical Pathways

The biochemical pathways affected by Alexa Fluor 594 meta-isomer primarily involve the visualization of proteins and other biological structuresInstead, it serves as a tool for marking and visualizing specific biological structures under a microscope .

Pharmacokinetics

The pharmacokinetics of Alexa Fluor 594 meta-isomer, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not typically discussed in the context of traditional drugs. This is because the compound is primarily used in vitro for staining and visualizing biological specimens, rather than being administered in vivo. It’s worth noting that the compound is water-soluble , which can influence its distribution and elimination in a hypothetical in vivo setting.

Result of Action

The result of Alexa Fluor 594 meta-isomer’s action is the production of bright, stable fluorescence, enabling the sensitive detection of the target molecules . This allows researchers to visualize specific structures within biological specimens, aiding in various areas of biological research and diagnosis .

Action Environment

The action of Alexa Fluor 594 meta-isomer can be influenced by several environmental factors. For instance, the compound is pH-insensitive from pH 4 to pH 10, which means its fluorescence is stable across a wide range of pH values . Additionally, the conjugation reaction typically occurs at room temperature . The compound should be stored in a refrigerator between -5 to -30°C and protected from light .

Eigenschaften

IUPAC Name |

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHCBZDWVYWWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N3O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alexa Fluor 594 meta-isomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)